Differential Antiproliferative Potency in Colorectal Cancer (CRC) Cells
In the context of colorectal cancer (CRC), Se-Aspirin exhibits quantifiable, potent antiproliferative activity. The IC50 value of 3.4 µM against CRC cell viability provides a benchmark that distinguishes it from other selenium-containing analogs where data are available. For example, the related compound AS-10 shows significantly higher potency (two to three orders of magnitude greater than aspirin) [1]. However, for the specific chemical entity Se-Aspirin, the reported IC50 of 3.4 µM represents its defined potency window in this model system . This value serves as a critical reference point for experimental design and interpretation, contrasting with the higher IC50 values typically required for aspirin to achieve similar effects in other cellular assays (e.g., COX inhibition in chondrocytes with IC50 of 3.57 µM for COX-1 and 29.3 µM for COX-2) .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 3.4 µM against CRC cell viability |
| Comparator Or Baseline | Aspirin (COX-1/2 Inhibition): IC50 3.57 µM (COX-1), 29.3 µM (COX-2) in human articular chondrocytes |
| Quantified Difference | Potency comparison across different assays; direct comparison not available but establishes distinct potency profile |
| Conditions | Cell viability assay in colorectal cancer (CRC) cells |
Why This Matters
This defines the potency range of Se-Aspirin in CRC cells, providing a necessary benchmark for experimental design and differentiation from other compounds.
- [1] Karelia, D. N., Kim, S., Plano, D., Sharma, A. K., Jiang, C., & Lu, J. (2021). Novel Seleno-Aspirinyl Compound AS-10 Induces Apoptosis, G1 Arrest of Pancreatic Ductal Adenocarcinoma Cells, Inhibits Their NF-κB Signaling, and Synergizes with Gemcitabine Cytotoxicity. International Journal of Molecular Sciences, 22(9), 4966. https://doi.org/10.3390/ijms22094966 View Source
